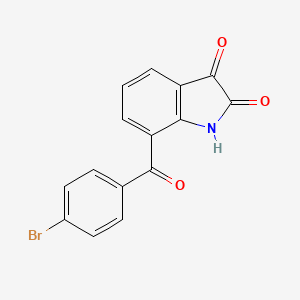

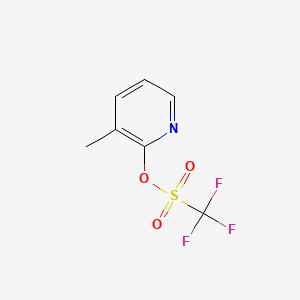

3-Methylpyridin-2-yl trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “3-Methylpyridin-2-yl trifluoromethanesulfonate” were not found, related compounds have been synthesized using various methods. For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Scientific Research Applications

Catalytic Applications

Lanthanide(III) trifluoromethanesulfonates, related to 3-Methylpyridin-2-yl trifluoromethanesulfonate, are found to be highly efficient catalysts. For instance, they catalyze the aminolysis of 1,2-epoxides, providing β-amino alcohols with high regioselectivity and anti stereoselectivity (Chini et al., 1994). Additionally, Ytterbium(III) trifluoromethanesulfonate has been shown to catalyze the Friedel–Crafts acylation of 1-methylpyrrole in ionic liquid, yielding satisfactory ketones (Su, Wu, & Su, 2005).

Polymerization and Material Synthesis

The electropolymerization of pyrrole in ionic liquids like 1-ethyl-3-methylimidazolium trifluoromethanesulfonate demonstrates significantly increased polymerization rates and enhanced electroconductivity (Sekiguchi, Atobe, & Fuchigami, 2002). Furthermore, coordination polymers with trifluoromethanesulfonate silver(I) have shown promising photocatalytic activity for dye degradation under UV-Vis and sunlight irradiation (Marcinkowski et al., 2014).

Molecular Modeling and Physical Properties

Molecular dynamics studies have been conducted on pyridinium-based ionic liquids including compounds like 1-n-hexyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide, providing insights into their thermodynamic and transport properties (Cadena et al., 2006).

Organic Synthesis

Compounds related to this compound have been utilized in various organic syntheses. For example, lithio derivatives of 3-cyano-4-methylpyridines react with certain trifluoromethanesulfonates to produce cyclic amidines, which are precursors to several alkaloids (Repke et al., 1989).

Gas Phase Structural Analysis

Studies like the gas phase structure analysis of methyl trifluoromethanesulfonate provide insights into the structural and conformational properties of related sulfonates (Trautner et al., 1999).

Magnetism and Coordination Chemistry

Research on complexes constructed from cyanometalates, involving divalent transition-metal trifluoromethanesulfonates, demonstrates interesting magnetic properties, potentially applicable in single-molecule magnet research (Li et al., 2005).

Properties

IUPAC Name |

(3-methylpyridin-2-yl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S/c1-5-3-2-4-11-6(5)14-15(12,13)7(8,9)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHZMXPMBNDXPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698993 |

Source

|

| Record name | 3-Methylpyridin-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154447-02-6 |

Source

|

| Record name | 3-Methylpyridin-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.